
Tavapadon
Overview
Description
Tavapadon (PF-06649751) is an investigational, oral, once-daily, D1/D5-selective partial dopamine agonist under development for Parkinson’s disease (PD). It exhibits high selectivity for dopamine D1 (Ki=9 nM) and D5 (Ki=13 nM) receptors, with negligible activity at D2, D3, or D4 receptors . Preclinical studies demonstrate its ability to activate direct pathway medium spiny neurons (MSNs) in the striatum, providing sustained motor control while minimizing receptor desensitization and dyskinesias .
This compound’s pharmacokinetic profile includes a 24-hour half-life, enabling once-daily dosing, and consistent absorption regardless of food intake . Phase 3 trials (TEMPO-1, TEMPO-2, TEMPO-3) have shown significant improvements in motor symptoms (MDS-UPDRS Part II/III scores) compared to placebo, with a favorable safety profile .
Preparation Methods
The synthetic routes and reaction conditions for Tavapadon have not been widely disclosed in the literature. it is being investigated as a once-daily medication, either as a standalone therapy or as an adjunct to levodopa (LD) treatment .
Chemical Reactions Analysis
Tavapadon undergoes various chemical reactions, including oxidation, reduction, and substitution. Unfortunately, specific reagents and conditions are not publicly available. Major products formed from these reactions remain undisclosed.
Scientific Research Applications
Phase 3 Trials
-
TEMPO-1 Trial :
- Objective : Evaluate tavapadon as a monotherapy for early Parkinson's disease.
- Design : Double-blind, placebo-controlled trial with 529 participants aged 40-80.
- Results :
- Statistically significant improvement in the Movement Disorder Society – Unified Parkinson’s Disease Rating Scale (MDS-UPDRS) Parts II and III combined score at week 26.
- Change from baseline: placebo (+1.8), this compound 5 mg (-9.7), this compound 15 mg (-10.2); p < 0.0001 for both doses vs. placebo .
- TEMPO-2 Trial :
- TEMPO-3 Trial :
Efficacy and Safety Profile
This compound has shown promising efficacy across multiple trials:
- Motor Function Improvement : Significant enhancements were observed in motor function scores among participants treated with this compound compared to placebo groups .
- Safety Profile : The majority of adverse events reported during trials were mild to moderate, aligning with findings from earlier studies on dopamine agonists .
Comparative Data Table
Trial Name | Objective | Participants | Key Findings | |
---|---|---|---|---|
TEMPO-1 | Monotherapy efficacy | 529 | MDS-UPDRS Parts II & III scores improved significantly; p < 0.0001 | This compound is effective as a monotherapy in early PD |
TEMPO-2 | Flexible-dose monotherapy | TBD | Significant improvement in motor symptoms | Supports the use of this compound as a flexible treatment option |
TEMPO-3 | Adjunctive therapy to levodopa | TBD | Increased "on" time without dyskinesia by 1.1 hours | Effective adjunctive therapy for better symptom control |
Case Studies and Insights
Several case studies have highlighted the real-world implications of this compound usage:
Mechanism of Action
Tavapadon exerts its effects by selectively binding to D1 and D5 dopamine receptors. These receptors play crucial roles in motor control and reward pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Levodopa
- Mechanism : Levodopa, a dopamine precursor, remains the gold standard for PD but causes pulsatile dopamine surges linked to motor fluctuations and dyskinesias .
- Efficacy : In MPTP-induced PD primate models, higher doses of tavapadon (0.1–0.15 mg/kg) produced motor improvements comparable to levodopa but with twice the duration of efficacy .
- Safety : this compound reduced dyskinesias when co-administered with low-dose levodopa in preclinical models, suggesting a synergistic effect .
Parameter | This compound | Levodopa |
---|---|---|
Half-life | ~24 hours | 1–2 hours |
Dosing Frequency | Once daily | 3–5 times daily |
Dyskinesia Risk | Lower in combination therapy | High with chronic use |
D2/D3-Selective Agonists (Pramipexole, Ropinirole)
- Mechanism: These non-selective agonists improve motor symptoms but overactivate D2/D3 receptors, increasing risks of impulse control disorders (ICDs) and hallucinations .
- Efficacy : In phase 2 trials, this compound reduced MDS-UPDRS-III scores by 9.0 points vs. 4.3 for placebo, outperforming historical D2/D3 agonist data .
Parameter | This compound | D2/D3 Agonists |
---|---|---|
Receptor Selectivity | D1/D5 | D2/D3 |
ICD Risk | Not observed | 13–17% |
Blood Pressure | Mild, dose-related changes | Hypotension common |
Other D1/D5 Agonists
PF-06412562
- A D1/D5 partial agonist evaluated in PD. Caregivers rated its efficacy higher than levodopa, but it failed to meet prespecified efficacy thresholds in trials .
IRL790
- A D3 receptor antagonist for dyskinesia management.
Clinical Trial Outcomes
Phase 3 TEMPO Trials
- TEMPO-1 (Monotherapy): this compound 15 mg reduced MDS-UPDRS-II/III scores by 10.2 points vs. 1.8 for placebo (p<0.0001) .
- TEMPO-3 (Adjunctive) : this compound increased "on" time by 1.1 hours and reduced "off" time significantly vs. placebo .
Biological Activity
Tavapadon is a novel compound under investigation for the treatment of Parkinson's disease (PD). It is characterized as a highly selective partial agonist of dopamine D1 and D5 receptors, which are critical in the modulation of motor functions. This article explores the biological activity of this compound, focusing on its receptor selectivity, pharmacological properties, and clinical trial outcomes.
1. Receptor Selectivity and Pharmacodynamics
This compound exhibits a high affinity for D1 and D5 dopamine receptors, with inhibition constants () of 9 nM and 13 nM, respectively. In contrast, it shows minimal activity at D2, D3, and D4 receptors, with values exceeding 4870 nM for each . This selective agonism is pivotal as it allows for targeted therapeutic effects while minimizing side effects commonly associated with broader-acting dopamine agonists.
Table 1: Receptor Affinity of this compound
Receptor | (nM) | Activity |
---|---|---|
D1 | 9 | High |
D5 | 13 | High |
D2 | ≥6210 | Low |
D3 | ≥6720 | Low |
D4 | ≥4870 | Low |
The partial agonism at D1 and D5 receptors corresponds to approximately 65% and 81% of dopamine's intrinsic activity, respectively . This property not only facilitates improved motor control but also reduces the likelihood of receptor desensitization and subsequent behavioral tolerance, which are common issues with full agonists.
2. Preclinical Findings
Preclinical studies using nonhuman primates with MPTP-induced PD have demonstrated that this compound can achieve significant motor improvements comparable to traditional treatments like levodopa. For instance, administration of this compound at a dose of 0.1 mg/kg resulted in approximately 48% peak receptor occupancy at D1 receptors, correlating with observed motor enhancements .
3. Clinical Trials Overview
This compound has undergone extensive clinical evaluation through several pivotal trials. The most notable among these are the TEMPO-1 and TEMPO-2 trials, which assessed its efficacy as a monotherapy in early PD patients.
3.1 TEMPO-1 Trial
The TEMPO-1 trial was a fixed-dose study involving 529 participants aged between 40 to 80 years. The primary endpoint was the change from baseline in the Movement Disorder Society - Unified Parkinson’s Disease Rating Scale (MDS-UPDRS) Parts II and III combined score at week 26. Results indicated:
- 5 mg dose: Mean change from baseline: -9.7
- 15 mg dose: Mean change from baseline: -10.2
- Placebo: Mean change from baseline: +1.8
Both doses showed statistically significant improvements compared to placebo (p < 0.0001) .
3.2 TEMPO-2 Trial
The TEMPO-2 trial evaluated flexible dosing of this compound in a similar patient cohort. Preliminary results indicated:
- Statistically significant reduction in MDS-UPDRS Parts II and III scores compared to placebo.
- Consistent safety profile with most adverse events classified as mild to moderate .
4. Safety Profile
The safety profile of this compound has been consistent across trials. Most adverse events reported were mild to moderate in severity, aligning with findings from earlier studies . The ongoing TEMPO-4 trial aims to further assess long-term safety and tolerability over an extended treatment period.
Q & A
Basic Research Questions
Q. What are the primary efficacy endpoints used to evaluate Tavapadon in Phase 2 and 3 clinical trials for Parkinson’s disease (PD)?
- Methodological Answer : Efficacy is measured using the Movement Disorder Society-Unified Parkinson’s Disease Rating Scale (MDS-UPDRS) Part II (activities of daily living) and Part III (motor function). For example, Phase 2 trials demonstrated a 4.8-point improvement in Part III scores vs. placebo (p=0.04, MMRM analysis) . Researchers should align endpoints with established scales to ensure comparability across studies and validate findings against baseline scores (e.g., baseline Part III: 24.3 vs. 25.8 in placebo) .
Q. How does this compound’s selective agonism of D1/D5 receptors influence its therapeutic profile compared to non-selective dopamine agonists?
- Methodological Answer : Selective D1/D5 agonism may reduce off-target effects (e.g., somnolence, hallucinations) associated with D2/D3 activation. Preclinical models should compare receptor binding affinity (e.g., via radioligand assays) and correlate findings with adverse event rates (e.g., 0% hallucinations in Phase 2 trials vs. higher rates with non-selective agents) .
Q. What methodologies are recommended for mitigating common adverse events like nausea in this compound trials?
- Methodological Answer : Titration protocols (e.g., gradual dose escalation) are critical. In Phase 2 trials, 31% of participants experienced nausea, which was managed through dose adjustment. Researchers should incorporate adaptive dosing in trial design and track compliance via patient diaries .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across subpopulations (e.g., early vs. advanced PD)?
- Methodological Answer : Stratified analysis by baseline MDS-UPDRS scores (e.g., excluding patients with baseline Part II scores ≤1) can isolate treatment effects. For example, adjusting for baseline variability revealed a ~2-point improvement in Part II scores . Meta-regression or ANCOVA models are recommended to control for covariates .
Q. What statistical approaches optimize longitudinal data analysis in this compound trials with high dropout rates?
- Methodological Answer : Mixed-model repeated measures (MMRM) are preferred for handling missing data, as seen in Phase 2 trials. Sensitivity analyses (e.g., multiple imputation) should validate robustness. Report dropout reasons (e.g., adverse events) to distinguish bias from random attrition .
Q. How can preclinical models improve the reproducibility of this compound’s dose-response relationships?
- Methodological Answer : Standardize in vivo models (e.g., MPTP-lesioned primates) with blinded dosing and motor function assessments. Publish raw data for critical endpoints (e.g., dyskinesia incidence) to enable cross-lab validation. Replicate findings in ≥2 independent cohorts .
Q. What strategies address discrepancies between this compound’s mechanistic hypotheses and clinical outcomes (e.g., lack of hypotension despite D1 agonism)?
- Methodological Answer : Retrospective biomarker analysis (e.g., plasma dopamine metabolites) may clarify target engagement. Compare this compound’s pharmacokinetic/pharmacodynamic (PK/PD) profiles to non-selective agonists using compartmental modeling .
Q. How should researchers design Phase 3 trials to balance this compound’s efficacy signals with long-term safety monitoring?
- Methodological Answer : Use adaptive trial designs with pre-specified interim analyses (e.g., TEMPO-3 trial). Include extended follow-up phases to assess tardive dyskinesia risk. Centralized adjudication committees should standardize safety reporting .
Q. Data Analysis & Presentation Guidelines
Q. What are best practices for presenting this compound’s dose-ranging data in publications?
- Methodological Answer : Use line graphs with error bars for dose vs. MDS-UPDRS change (primary endpoint). Tabulate responder rates (e.g., ≥30% improvement) by dose cohort. Highlight the average effective dose (9 mg in Phase 2) and top dose (15 mg) tolerability .
Q. How can researchers ensure transparency in reporting this compound’s conflict of interest (COI) and funding sources?
Properties
IUPAC Name |
1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c1-10-9-12(28-17-14(19(20,21)22)5-4-8-23-17)6-7-13(10)15-11(2)16(26)24-18(27)25(15)3/h4-9H,1-3H3,(H,24,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQXQLUNFKDZBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)C3=C(C(=O)NC(=O)N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337071 | |
Record name | Tavapadon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643489-24-0 | |
Record name | Tavapadon [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643489240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tavapadon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14899 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tavapadon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAVAPADON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT4P8MJP8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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